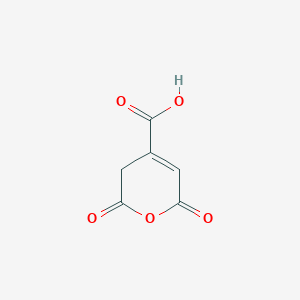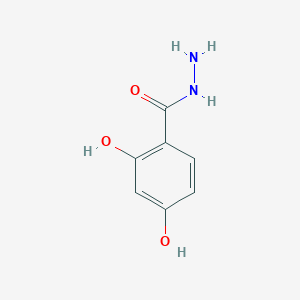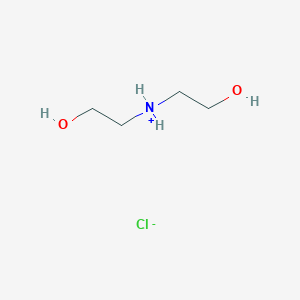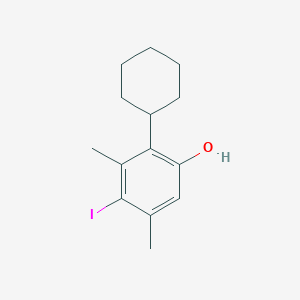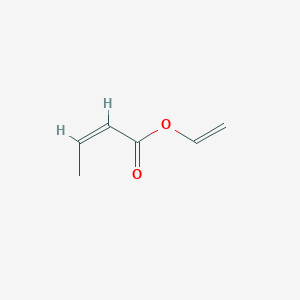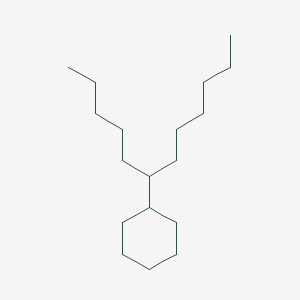
(1-Pentylheptyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Pentylheptyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is also known as PCCH and is used in various scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1-Pentylheptyl)cyclohexane is not fully understood, but it is believed to act on the endocannabinoid system by binding to cannabinoid receptors. The compound has a high affinity for the CB1 receptor, which is found in the central nervous system, and the CB2 receptor, which is found in the immune system. The activation of these receptors by (1-Pentylheptyl)cyclohexane leads to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1-Pentylheptyl)cyclohexane include analgesia, sedation, hypothermia, and appetite stimulation. The compound also has anti-inflammatory and neuroprotective properties. These effects are mainly due to the activation of the endocannabinoid system by (1-Pentylheptyl)cyclohexane.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Pentylheptyl)cyclohexane in lab experiments include its high potency, selectivity, and stability. The compound is also easy to synthesize and purify. However, the limitations of using (1-Pentylheptyl)cyclohexane in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of (1-Pentylheptyl)cyclohexane. One direction is the development of new drugs based on the compound for the treatment of various diseases, such as chronic pain and inflammation. Another direction is the study of the structure-activity relationship of (1-Pentylheptyl)cyclohexane and its analogs to better understand its mechanism of action. Additionally, the use of (1-Pentylheptyl)cyclohexane in the synthesis of other compounds, such as cannabinoids and synthetic cathinones, can also be explored.
Conclusion:
In conclusion, (1-Pentylheptyl)cyclohexane is a chemical compound that has various scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects. The mechanism of action of the compound is not fully understood, but it is believed to act on the endocannabinoid system. The advantages of using (1-Pentylheptyl)cyclohexane in lab experiments include its high potency, selectivity, and stability, while the limitations include its high cost and the lack of understanding of its mechanism of action. There are several future directions for the study of (1-Pentylheptyl)cyclohexane, such as the development of new drugs and the study of its structure-activity relationship.
Méthodes De Synthèse
The synthesis of (1-Pentylheptyl)cyclohexane involves the reaction of cyclohexanone with 1-bromopentane, followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained through a purification process, which involves chromatography and distillation. The purity of the product is determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
(1-Pentylheptyl)cyclohexane is used in various scientific research applications, such as the study of the endocannabinoid system and the development of new drugs for the treatment of various diseases. The compound is also used in the synthesis of other compounds, such as cannabinoids and synthetic cathinones.
Propriétés
Numéro CAS |
13151-86-5 |
|---|---|
Nom du produit |
(1-Pentylheptyl)cyclohexane |
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
dodecan-6-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
WVSLTHYDXYKDSO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCC)C1CCCCC1 |
SMILES canonique |
CCCCCCC(CCCCC)C1CCCCC1 |
Synonymes |
(1-Pentylheptyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




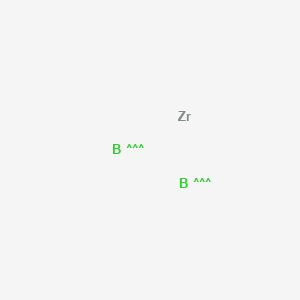

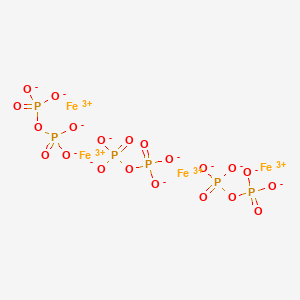
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
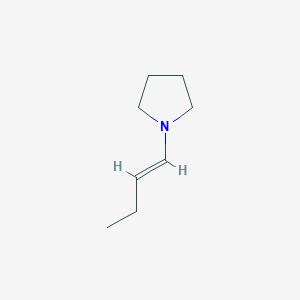
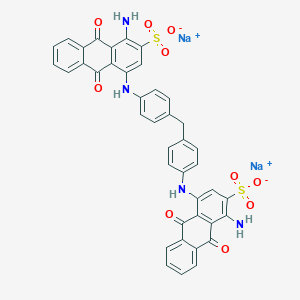
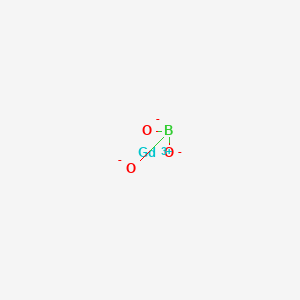
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
